molecular formula C12H20Cl2N2 B13503264 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

Katalognummer: B13503264
Molekulargewicht: 263.20 g/mol
InChI-Schlüssel: DRTPVFPTWFJDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl It is a derivative of ethanamine, featuring a cyclopentyl group and a pyridinyl group attached to the ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclopentanone with pyridine-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-cyclopentyl-1-(pyridin-3-yl)ethanol.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine.

    Formation of the Dihydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction may produce cyclopentyl alcohols.

Wissenschaftliche Forschungsanwendungen

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine: A closely related compound with similar structural features.

    2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride: Another similar compound with a different substitution pattern on the pyridine ring.

    (S)-1-(2-Pyridyl)ethylamine: A compound with a similar ethanamine backbone but different substituents.

Uniqueness

2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of cyclopentyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Eigenschaften

Molekularformel

C12H20Cl2N2

Molekulargewicht

263.20 g/mol

IUPAC-Name

2-cyclopentyl-1-pyridin-3-ylethanamine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c13-12(8-10-4-1-2-5-10)11-6-3-7-14-9-11;;/h3,6-7,9-10,12H,1-2,4-5,8,13H2;2*1H

InChI-Schlüssel

DRTPVFPTWFJDTI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CC(C2=CN=CC=C2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.